molecular formula C13H18BrN3O B12226899 [2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12226899
M. Wt: 312.21 g/mol
InChI Key: IDHRVBJGTQUHQE-UHFFFAOYSA-N
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Description

[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that features a bromopyrimidine moiety attached to an octahydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. One common method involves the reaction of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another approach includes the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as over-churning, reduction, condensation, substitution, and deprotection .

Chemical Reactions Analysis

Types of Reactions

[2-(5-bromopyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide for metallation, sodium methoxide for deprotection, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the bromopyrimidine and octahydroisoindole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18BrN3O

Molecular Weight

312.21 g/mol

IUPAC Name

[2-(5-bromopyrimidin-2-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C13H18BrN3O/c14-11-5-15-12(16-6-11)17-7-10-3-1-2-4-13(10,8-17)9-18/h5-6,10,18H,1-4,7-9H2

InChI Key

IDHRVBJGTQUHQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=C(C=N3)Br)CO

Origin of Product

United States

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